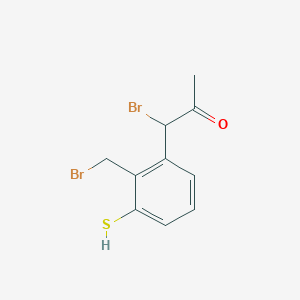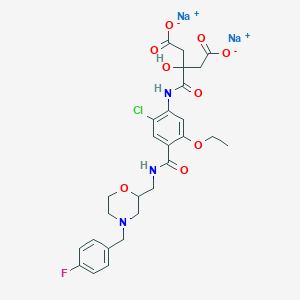
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors.
Esterification: The carboxylate group can be introduced through esterification reactions using benzyl chloroformate (CbzCl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as palladium on carbon (Pd/C) in methanol.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Benzyl Chloroformate (CbzCl): Used for esterification reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidines can be formed.
Reduction Products: The corresponding amine derivatives.
Oxidation Products: More complex oxidized structures.
Applications De Recherche Scientifique
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate involves its reactivity due to the strained azetidine ring. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-azidoazetidine-3-carboxylate: Another azetidine derivative with similar reactivity.
Benzyl 3-pyrroline-1-carboxylate: A related compound with a different ring structure.
Uniqueness
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is unique due to the presence of the bromo group, which enhances its reactivity and allows for a wide range of chemical transformations
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
benzyl 3-bromo-3-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-13(14)9-15(10-13)12(16)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clé InChI |
ITAMCMZVBDNEMG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)





